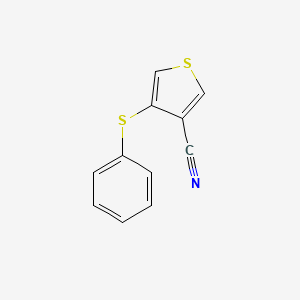

3-Phenylthio-4-thiophene-nitrile

Description

3-Phenylthio-4-thiophene-nitrile is a heterocyclic compound featuring a thiophene backbone substituted with a phenylthio (-SPh) group at the 3-position and a nitrile (-CN) group at the 4-position. Key characteristics likely include:

- Electronic properties: The electron-withdrawing nitrile and electron-rich thiophene may create conjugation effects, influencing reactivity and optical behavior.

- Synthetic utility: Such compounds are intermediates in pharmaceuticals, agrochemicals, or polymers, leveraging the thiophene’s aromatic stability and the nitrile’s versatility in further functionalization.

Properties

Molecular Formula |

C11H7NS2 |

|---|---|

Molecular Weight |

217.3 g/mol |

IUPAC Name |

4-phenylsulfanylthiophene-3-carbonitrile |

InChI |

InChI=1S/C11H7NS2/c12-6-9-7-13-8-11(9)14-10-4-2-1-3-5-10/h1-5,7-8H |

InChI Key |

XUOULIBCZUKLGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CSC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-((3-Methoxyphenyl)thio)pent-4-enenitrile (Compound 5l)

Structure: Features a phenylthio group (with a methoxy substituent) attached to a nitrile-containing aliphatic chain. Synthesis: Prepared via reaction of allyl sulfide with aminoacetonitrile hydrochloride and FeTPPCl catalyst, yielding 91% after chromatography . Comparison:

- Reactivity : The aliphatic nitrile in Compound 5l may exhibit less conjugation with the aromatic system compared to 3-Phenylthio-4-thiophene-nitrile, where the nitrile is directly conjugated to the thiophene ring.

- Applications : Compound 5l’s high yield suggests utility in scalable synthesis, whereas this compound’s rigid structure may favor electronic materials or catalysts.

Polysubstituted Pyridine-Pyrrolidinyl Derivatives ()

Structure : Contains thiophenyl, nitrile, and trifluoromethyl groups in a fused pyridine-pyrrolidinyl system .

Comparison :

3-Chloro-N-phenyl-phthalimide ()

Structure: A phthalimide derivative with chloro and phenyl substituents, used as a monomer for polyimides . Comparison:

- Functionality : Unlike this compound, this compound lacks sulfur-based groups but shares aromaticity and utility in polymer synthesis.

- Purity Requirements : emphasizes high purity for polymerization, suggesting that this compound may require similar stringent synthesis protocols if used in materials science.

Research Findings and Trends

- Electronic Tuning : The interplay between electron-withdrawing (-CN) and electron-donating (thiophene) groups in this compound could enable tailored optoelectronic properties, akin to ’s CF₃-modified systems .

- Material Science Potential: Analogous to 3-chloro-N-phenyl-phthalimide’s role in polyimides, this compound might serve as a monomer for conductive or thermally stable polymers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylthio-4-thiophene-nitrile, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is synthesized via intramolecular nitrile oxidation, leveraging thiophene ring formation. Key steps include:

- Thiophene Core Construction : Use Knochel-Seebach methodologies for regioselective functionalization of thiophene precursors .

- Nitrile Introduction : Employ cyano-group installation via nucleophilic substitution or Pd-catalyzed cyanation.

- Optimization : Vary solvents (DMF, THF), catalysts (e.g., CuI for Ullmann coupling), and temperatures (80–120°C) to enhance yields. Monitor intermediates via TLC and characterize products using NMR and IR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm).

- IR Spectroscopy : Confirm nitrile absorption at ~2200 cm⁻¹ and thioether C-S stretches at 600–700 cm⁻¹ .

- Data Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if contradictions arise (e.g., unexpected tautomerism) .

Q. How does the nitrile group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The nitrile acts as a directing group, facilitating regioselective C-H functionalization. For Suzuki-Miyaura couplings:

- Use Pd(OAc)₂ with SPhos ligand to couple aryl boronic acids at the thiophene C5 position.

- Monitor reaction progress via GC-MS and isolate products via column chromatography (hexane:EtOAc) .

Advanced Research Questions

Q. What computational strategies predict the electrochemical properties of this compound for organic electronics applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps and redox potentials.

- Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility, correlating with experimental cyclic voltammetry (CV) data .

Q. How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Purity Verification : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay Standardization : Compare IC50 values under uniform conditions (e.g., pH 7.4, 37°C).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace phenylthio with methylthio) to isolate bioactive motifs .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.